Dopamine Transporter (DAT) Affinity: Sertraline Is the Most Potent Antidepressant at Human DAT Among SSRIs Tested
Sertraline demonstrates quantitatively meaningful affinity for the human dopamine transporter (DAT), a property that distinguishes it from all other SSRIs. In a head-to-head radioligand binding study of 37 antidepressants using human monoamine transporters expressed in cell lines, sertraline exhibited a DAT equilibrium dissociation constant (K_D) of 25 ± 2 nM, making it the most potent antidepressant compound tested at the human DAT alongside nomifensine (56 ± 3 nM) . By contrast, other SSRIs—including fluoxetine, paroxetine, citalopram, and fluvoxamine—displayed negligible DAT affinity, with K_D values typically exceeding 1,000 nM or showing no measurable inhibition at therapeutically relevant concentrations . The DAT/SERT K_D ratio for sertraline is approximately 86 (25 nM / 0.29 nM), a level of DAT engagement not approached by any other SSRI .
| Evidence Dimension | Affinity for human dopamine transporter (DAT) |
|---|---|
| Target Compound Data | Sertraline K_D = 25 ± 2 nM at human DAT |
| Comparator Or Baseline | All other SSRIs tested (fluoxetine, paroxetine, citalopram, fluvoxamine): DAT K_D > 1,000 nM or no measurable inhibition. Nomifensine (non-SSRI, included as antidepressant comparator): K_D = 56 ± 3 nM. |
| Quantified Difference | Sertraline is ≥40-fold more potent at DAT than any other SSRI; it is approximately 2-fold more potent than nomifensine, the next most potent antidepressant at DAT in the same assay panel. |
| Conditions | Radioligand binding assays using [³H]WIN 35,428 at human DAT expressed in HEK-293 cell lines; equilibrium dissociation constants (K_D) determined from saturation and competition experiments (Tatsumi et al., 1997). |
Why This Matters
Researchers studying dopaminergic contributions to antidepressant mechanisms or screening compounds for DAT-mediated effects must select sertraline rather than alternative SSRIs, as no other SSRI provides measurable DAT engagement in standard binding assays.
- [1] Tatsumi M, Groshan K, Blakely RD, Richelson E. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Eur J Pharmacol. 1997;340(2-3):249-258. View Source
- [2] Owens MJ, Morgan WN, Plott SJ, Nemeroff CB. Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. J Pharmacol Exp Ther. 1997;283(3):1305-1322. View Source
- [3] Sánchez C, Hyttel J. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Cell Mol Neurobiol. 1999;19(4):467-489. View Source
